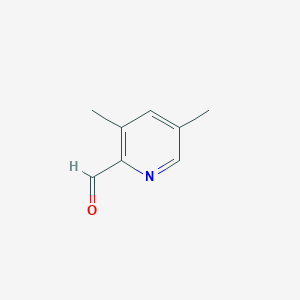

3,5-Dimethylpyridine-2-carboxaldehyde

説明

The exact mass of the compound 3,5-Dimethylpyridine-2-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Dimethylpyridine-2-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylpyridine-2-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3,5-dimethylpyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-3-7(2)8(5-10)9-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYDYILQCRDXHLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595883 | |

| Record name | 3,5-Dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675138-02-0 | |

| Record name | 3,5-Dimethylpyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dimethylpyridine-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3,5-Dimethylpyridine-2-carboxaldehyde from 3,5-Lutidine

For: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: The Importance and Challenge of Selective Oxidation

3,5-Dimethylpyridine-2-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. Its precursor, 3,5-lutidine (3,5-dimethylpyridine), is a readily available starting material. The core synthetic challenge lies in the selective oxidation of the methyl group at the C2 position while leaving the C5 methyl group intact. This regioselectivity is paramount for the successful synthesis of the target aldehyde. The electron-withdrawing nature of the pyridine nitrogen atom renders the adjacent C2-methyl group more susceptible to oxidation compared to the C5-methyl group, a principle that underpins the primary synthetic strategies.

This guide provides a detailed exploration of the most reliable and field-proven methods for this transformation, focusing on the underlying mechanisms, practical experimental protocols, and critical process parameters.

Primary Synthetic Methodology: Selenium Dioxide-Mediated Oxidation (Riley Oxidation)

The oxidation of 3,5-lutidine using selenium dioxide (SeO₂) is the most widely reported and dependable method for preparing 3,5-dimethylpyridine-2-carboxaldehyde. This reaction, a variant of the Riley oxidation, is highly effective for the oxidation of activated methyl groups on heterocyclic rings.[1][2]

Mechanistic Rationale and Causality

The Riley oxidation of a methyl group adjacent to a pyridine nitrogen proceeds through a well-established pathway.[2][3][4] The key steps are:

-

Ene Reaction: The reaction initiates with an ene reaction between the 3,5-lutidine and selenium dioxide (in its hydrated form, selenous acid, H₂SeO₃). The C2-methyl group acts as the ene component.

-

[2][5]-Sigmatropic Rearrangement: The intermediate from the ene reaction undergoes a[2][5]-sigmatropic rearrangement. This step is crucial as it transfers the selenium atom to the carbon of the methyl group, forming an allylselenite ester equivalent.[2]

-

Hydrolysis: The resulting selenium-containing intermediate is unstable and readily hydrolyzes to yield the corresponding alcohol (3,5-dimethyl-2-pyridinemethanol).

-

Further Oxidation: The alcohol is then further oxidized by another equivalent of SeO₂ to the final aldehyde product, 3,5-dimethylpyridine-2-carboxaldehyde. During this process, SeO₂ is reduced to elemental selenium (a red precipitate) and water.[2]

The preference for the C2-position is due to the electronic influence of the nitrogen atom, which stabilizes the intermediates formed during the oxidation process at the adjacent position.[1]

Diagram: Mechanism of Riley Oxidation on 3,5-Lutidine

Caption: Key mechanistic steps in the SeO₂ oxidation of 3,5-lutidine.

Validated Experimental Protocol: SeO₂ Oxidation

This protocol is a self-validating system. The formation of a red selenium precipitate provides a clear visual indicator of reaction progress.

Materials:

-

3,5-Lutidine

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Pyridine (optional, can accelerate the reaction)[6]

-

Diatomaceous earth (e.g., Celite®)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 3,5-lutidine (1.0 eq) and 1,4-dioxane (approx. 10 mL per gram of lutidine).

-

Reagent Addition: Add selenium dioxide (1.1 eq) to the stirred solution. Note: SeO₂ is highly toxic. Handle with extreme care in a fume hood.

-

Heating: Heat the reaction mixture to reflux (approx. 101 °C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS. A characteristic red-orange precipitate of elemental selenium will form as the reaction proceeds.

-

Workup - Filtration: Cool the mixture to room temperature. Filter the reaction mixture through a pad of diatomaceous earth to remove the precipitated selenium. Wash the filter cake thoroughly with ethyl acetate.

-

Workup - Extraction: Combine the filtrate and washes. Wash the organic solution sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 3,5-dimethylpyridine-2-carboxaldehyde can be purified by vacuum distillation or column chromatography on silica gel.[7]

Process Parameters and Data Summary

| Parameter | Recommended Value/Range | Rationale & Field Insights |

| Solvent | 1,4-Dioxane | Aprotic, high-boiling solvent that effectively solubilizes both reactants. |

| Temperature | Reflux (~101 °C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Stoichiometry | 1.1 - 1.2 eq. SeO₂ | A slight excess of the oxidant ensures complete conversion of the starting material. |

| Reaction Time | 4 - 8 hours | Typically sufficient for high conversion. Monitor by TLC/GC to avoid over-oxidation. |

| Additive | Pyridine (catalytic) | Can accelerate the reaction rate, though not always necessary.[6] |

| Typical Yield | 60 - 75% | Yield is highly dependent on the purity of reagents and careful execution of the workup. |

Alternative Synthetic Route: Manganese Dioxide (MnO₂) Oxidation

While SeO₂ is the classic reagent, activated manganese dioxide (MnO₂) offers a viable, albeit often less efficient, alternative for this transformation. MnO₂ is a heterogeneous oxidant particularly effective for benzylic and allylic alcohols.[8][9] Its application to methylpyridines is also documented.[8]

Rationale and Comparison

MnO₂ functions as a surface-based oxidant.[9] The reaction is heterogeneous, and its success is highly dependent on the "activation" level of the MnO₂ used.[10] The mechanism is believed to involve radical intermediates on the MnO₂ surface.[9] This method avoids the high toxicity associated with selenium compounds, which is a significant advantage in terms of process safety and environmental impact. However, it often requires a large excess of the reagent and longer reaction times.

Comparison of Oxidizing Agents

| Feature | Selenium Dioxide (SeO₂) | Manganese Dioxide (MnO₂) |

| Toxicity | High | Moderate |

| Reaction Type | Homogeneous | Heterogeneous |

| Stoichiometry | Near-stoichiometric (1.1 eq) | Large excess (5-20 eq) |

| Workup | Filtration of Se, extraction | Filtration of MnO₂, extraction |

| Yield | Generally higher (60-75%) | Variable, often lower |

| Cost | Moderate | Low |

| Key Advantage | High reliability and yield | Lower toxicity, cheaper reagent |

Diagram: Experimental Workflow Comparison

Caption: Comparative workflows for SeO₂ and MnO₂ oxidation methods.

Purification and Characterization

Independent of the synthetic method, rigorous purification and characterization are essential to ensure the final product meets the high-purity standards required for drug development.

Purification Protocol: Column Chromatography

Common impurities include unreacted 3,5-lutidine and the intermediate alcohol (3,5-dimethyl-2-pyridinemethanol).

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%) is typically effective.

-

Monitoring: Fractions should be monitored by TLC, staining with potassium permanganate or viewed under UV light.

Characterization

The identity and purity of 3,5-dimethylpyridine-2-carboxaldehyde should be confirmed using standard analytical techniques:

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), two aromatic protons, and two methyl singlets.

-

¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (~190-200 ppm).

-

Mass Spectrometry (MS): To confirm the molecular weight (C₈H₉NO, MW = 135.16 g/mol ).

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretch will be prominent around 1700 cm⁻¹.

Safety and Handling Considerations

-

Selenium Dioxide (SeO₂): Highly toxic and corrosive. It is fatal if swallowed or inhaled. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

1,4-Dioxane: A flammable liquid and potential carcinogen. Handle in a well-ventilated area.

-

Manganese Dioxide (MnO₂): A strong oxidizer. Avoid contact with combustible materials. The fine powder can cause respiratory irritation.

Conclusion

The synthesis of 3,5-dimethylpyridine-2-carboxaldehyde from 3,5-lutidine is most reliably achieved via Riley oxidation using selenium dioxide. This method offers good yields and high regioselectivity, directly leveraging the electronic properties of the pyridine ring. While the toxicity of selenium compounds necessitates stringent safety protocols, the method's efficiency and predictability make it the preferred choice in a research and development setting. Alternative methods using manganese dioxide can be considered when avoiding highly toxic reagents is a primary concern, though this often comes at the cost of yield and process efficiency. Proper purification and thorough analytical characterization are critical final steps to ensure the quality of this important synthetic intermediate.

References

-

Sharpless, K. B., & Lauer, R. F. (1972). A kinetic study of the selenium dioxide oxidation of olefins. Evidence for the intermediacy of allylseleninic acids. Journal of the American Chemical Society, 94(20), 7154-7155. [Link]

-

Rabjohn, N. (1976). Selenium Dioxide Oxidation. Organic Reactions, 24, 261-415. [Link]

-

Fattorusso, C., & Taglialatela-Scafati, O. (2008). Modern Alkaloids: Structure, Isolation, Synthesis and Biology. John Wiley & Sons. [Link]

-

LookChem. (n.d.). General procedures for the purification of Aldehydes. Chempedia. [Link]

-

Wikipedia. (2023). Riley oxidation. [Link]

-

ChemTube3D. (n.d.). Allylic Oxidation with Selenium Dioxide. [Link]

-

Pratt, E. F., & Van de Castle, J. F. (1961). Heterogeneous Vapor Phase Oxidation of Some Alkylpyridines. The Journal of Organic Chemistry, 26(8), 2973-2975. [Link]

-

TRUNNANO. (2023). Oxidation with Manganese Dioxide. [Link]

-

Lindsey, J. S. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1933. [Link]

Sources

- 1. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Riley oxidation - Wikipedia [en.wikipedia.org]

- 3. chemtube3d.com [chemtube3d.com]

- 4. youtube.com [youtube.com]

- 5. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]

- 6. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ias.ac.in [ias.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Manganese Dioxide, MnO2 - Wordpress [reagents.acsgcipr.org]

- 10. nanotrun.com [nanotrun.com]

A Technical Guide to the Spectroscopic Data of 3,5-Dimethylpyridine-2-carboxaldehyde

This guide provides an in-depth analysis of the expected spectroscopic data for 3,5-Dimethylpyridine-2-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes foundational spectroscopic principles with data from closely related analogues to offer a robust predictive framework for the characterization of this molecule. The methodologies and interpretations herein are grounded in established laboratory practices to ensure scientific integrity and practical applicability.

Introduction and Molecular Structure

3,5-Dimethylpyridine-2-carboxaldehyde (C₈H₉NO, Molar Mass: 135.16 g/mol ) is a substituted pyridine derivative whose utility in synthesis is largely dictated by the reactivity of its aldehyde functional group and the electronic properties of the dimethylated pyridine ring.[1] Accurate structural confirmation is the bedrock of any synthetic or medicinal chemistry campaign. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a definitive, non-destructive means of elucidating the molecular structure and purity of a sample. This guide will deconstruct the expected spectroscopic signature of this molecule, providing both the "what" (the data) and the "why" (the underlying principles).

The structural integrity of the molecule is the starting point for all spectroscopic interpretation. The numbering convention used throughout this guide is presented below.

Caption: Molecular structure and numbering of 3,5-Dimethylpyridine-2-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus with a non-zero nuclear spin, primarily ¹H (protons) and ¹³C.

Experimental Protocol: NMR Data Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy. The following is a standard procedure for acquiring high-quality spectra for a small molecule like 3,5-Dimethylpyridine-2-carboxaldehyde.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid sample directly into a clean, dry NMR tube.

-

Add ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). CDCl₃ is often preferred for its volatility and minimal interference in the proton spectrum.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.[2]

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a field strength of at least 300 MHz, though 400 MHz or higher is preferable for better signal dispersion.[3]

-

Insert the sample into the magnet and allow it to thermally equilibrate for several minutes.

-

Perform standard instrument shimming procedures to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Calibrate the 90° pulse width for both ¹H and ¹³C nuclei to ensure quantitative accuracy in integration and optimal signal intensity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect 8 to 16 scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans are required (~128 to 1024). Use a wider spectral width (~220 ppm) and a relaxation delay of 2 seconds.

-

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing aldehyde group and the electron-donating methyl groups.

| Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Integration | Rationale & Notes |

| ~10.1 | Aldehyde-H | Singlet (s) | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the C=O bond. Its chemical shift is a hallmark of the aldehyde functional group.[3] |

| ~8.3 | H6 | Singlet (s) | 1H | This proton is ortho to the pyridine nitrogen, which is electron-withdrawing, causing a downfield shift. It is also adjacent to the electron-withdrawing aldehyde group, further increasing its deshielding. Based on data for 3,5-dimethylpyridine, protons at C2/C6 appear around 8.2 ppm.[4] |

| ~7.5 | H4 | Singlet (s) | 1H | This proton is para to the nitrogen and flanked by two methyl groups. In 3,5-dimethylpyridine, the H4 proton appears at ~7.3 ppm.[4] The aldehyde at C2 will have a minor deshielding effect at this distance. |

| ~2.5 | 3-CH₃ & 5-CH₃ | Singlet (s) | 6H | The two methyl groups are chemically equivalent due to the molecule's symmetry and are expected to appear as a single, sharp peak. Their position is typical for methyl groups attached to an aromatic ring. In 3,5-dimethylpyridine, these appear at ~2.3 ppm.[4] |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display seven signals, as all eight carbon atoms are in unique chemical environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |

| ~193 | C=O | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield, providing a clear diagnostic peak.[3] |

| ~153 | C2 | This carbon is attached to both the electronegative nitrogen and the carbonyl group, leading to a substantial downfield shift. |

| ~150 | C6 | The carbon atom ortho to the nitrogen (C6) is deshielded. In 3,5-dimethylpyridine, the C2/C6 carbons are at ~147 ppm.[4] |

| ~138 | C4 | The chemical shift of C4 is influenced by the two adjacent methyl-substituted carbons. In 3,5-dimethylpyridine, this carbon appears around 132-137 ppm.[4] |

| ~134 | C3 & C5 | These carbons are directly attached to the methyl groups. The presence of the aldehyde at C2 will likely cause a slight downfield shift for C3 compared to C5. In 3,5-dimethylpyridine, these carbons are at ~137 ppm.[4] |

| ~18 | 3-CH₃ & 5-CH₃ | These methyl carbons are in a typical upfield region for alkyl groups attached to an sp² carbon. Due to symmetry, they are expected to have very similar, if not identical, chemical shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an excellent tool for identifying the presence of specific functional groups.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique for solids and liquids.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted Characteristic IR Absorptions

The IR spectrum will be dominated by vibrations from the aldehyde and the substituted pyridine ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3050 | C-H Stretch | Aromatic (C-H) | Confirms the presence of the pyridine ring protons. |

| ~2950-2850 | C-H Stretch | Methyl (C-H) | Indicates the aliphatic C-H bonds of the two methyl groups. |

| ~2820 & ~2720 | C-H Stretch | Aldehyde (C-H) | These two weak to medium bands, known as Fermi doublets, are highly characteristic of the C-H bond in an aldehyde and are a key diagnostic feature. |

| ~1700 | C=O Stretch | Aldehyde | A strong, sharp absorption band. Its exact position is sensitive to conjugation; conjugation with the pyridine ring will lower the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). This is often the most intense peak in the spectrum.[5] |

| ~1600 & ~1470 | C=C & C=N Stretch | Aromatic Ring | These absorptions are characteristic of the pyridine ring system. |

| ~850 | C-H Bend | Aromatic (out-of-plane) | The position of this band can sometimes give clues about the substitution pattern of the aromatic ring. |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: GC-MS with Electron Ionization (EI)

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like 3,5-Dimethylpyridine-2-carboxaldehyde.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC. The compound will travel through a capillary column (e.g., a nonpolar DB-5ms column), separating it from any impurities. A typical temperature program might start at 50°C and ramp to 250°C.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with high-energy electrons (~70 eV). This process, known as Electron Ionization (EI), knocks an electron off the molecule to form a radical cation, the molecular ion (M⁺•).

-

Mass Analysis: The molecular ion and any fragments formed from its decomposition are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio. A detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₈H₉NO gives an exact mass of 135.0684 Da.

| m/z Value | Proposed Fragment | Loss from Molecular Ion | Significance & Rationale |

| 135 | [C₈H₉NO]⁺• | (M⁺•) | Molecular Ion Peak: This peak confirms the molecular weight of the compound. Its intensity may vary, but it should be clearly observable. |

| 134 | [M - H]⁺ | H• | Loss of the weakly bound aldehyde proton is a common fragmentation pathway for aromatic aldehydes.[6] This peak is often prominent. |

| 106 | [M - CHO]⁺ | •CHO (29 Da) | Alpha-cleavage resulting in the loss of the formyl radical is a classic fragmentation mechanism for aldehydes and is expected to produce a very stable pyridyl cation.[7] This could be the base peak. |

| 79/78 | Pyridine fragments | C₂H₂N• or C₂H₃N | Fragmentation of the pyridine ring itself can lead to a complex pattern of smaller ions. The loss of HCN from fragment ions is also common. |

Integrated Spectroscopic Workflow

No single technique provides the complete structural picture. The true power of spectroscopy lies in the integration of data from multiple methods. The workflow below illustrates a logical process for confirming the structure of a newly synthesized batch of 3,5-Dimethylpyridine-2-carboxaldehyde.

Caption: A typical workflow for the structural confirmation of a target molecule using integrated spectroscopic methods.

References

-

Wikipedia. 3,5-Lutidine. [Link]

-

ATB. 3,5-Dimethylpyridine | C 7 H 9 N | MD Topology | NMR | X-Ray. [Link]

-

PubChem. 3,5-Dimethylpyridine | C7H9N | CID 11565. [Link]

-

ResearchGate. Synthesis and characterization of 3-aryl-1-(2-pyridyl)imidazo[1,5-a]pyridine molecules. Structural and conformational studies. [Link]

-

Chemdad. 3,5-DIMETHYLPYRIDINE-4-CARBOXALDEHYDE. [Link]

-

SpectraBase. 3,5-Dimethylpyridine - Optional[15N NMR] - Chemical Shifts. [Link]

-

Royal Society of Chemistry. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

-

ResearchGate. IR spectra of 2-pyridinecarboxaldehyde and Schiff-base ligand L 2. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PMC - NIH. Synthesis of 15N‐labelled 3,5‐dimethylpyridine. [Link]

-

Journal of Chemistry and Technologies. SYNTHESIS, STRUCTURAL AND SPECTROSCOPIC CHARACTERIZATIONS, HIRSHFELD SURFACE ANALYSIS OF TWO COORDINATION COMPOUNDS ASSEMBLED FROM COPPER AND CARBOXYLATES, 3,5-DIMETHYL-1H-PYRAZOLE. [Link]

-

NIST WebBook. 2-Pyridinecarboxaldehyde. [Link]

-

MDPI. Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents. [Link]

-

PMC - NIH. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5-Pyridinedicarboxamides. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

- Google Patents.RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones....

-

Life Science Journal. The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. [Link]

-

RSC Publishing. A copper(II) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe 3 O 4 @SiO 2 nanoparticles for catalytic applications. [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]

-

Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

ARKAT USA. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

Springer. 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides. [Link]

-

Doc Brown's Chemistry. C7H16 C-13 nmr spectrum of 2,2-dimethylpentane analysis of chemical shifts ppm. [Link]

Sources

- 1. 3,5-Dimethylpyridine-2-carboxaldehyde | 675138-02-0 | Benchchem [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 3,5-Dimethylpyridine-2-carboxaldehyde: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 3,5-Dimethylpyridine-2-carboxaldehyde, focusing on its synthesis, predicted physicochemical and spectroscopic properties, and its potential applications as a key intermediate in the development of new pharmaceuticals. As a dedicated Senior Application Scientist, this document aims to equip researchers with the necessary knowledge to synthesize, characterize, and utilize this versatile compound in their research endeavors.

Physicochemical and Spectroscopic Characterization

| Property | Predicted Value / Information |

| CAS Number | Not assigned (as of the latest data) |

| Molecular Formula | C₈H₉NO |

| Molecular Weight | 135.16 g/mol |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid |

| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and alcohols. |

| Boiling Point | Predicted to be higher than its precursor, 3,5-lutidine (172 °C), due to the presence of the polar aldehyde group. |

| Spectroscopic Data | See detailed discussion below. |

Predicted Spectroscopic Data

The characterization of 3,5-Dimethylpyridine-2-carboxaldehyde would heavily rely on spectroscopic methods. While experimental spectra are not available, predictions can be made based on the analysis of its structural features and comparison with similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons. The two aromatic protons would appear as singlets or narrow doublets. The two methyl groups at the 3- and 5-positions would likely appear as distinct singlets in the aliphatic region. The aldehyde proton would be the most downfield signal, appearing as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal. The signals for the pyridine ring carbons would appear in the aromatic region, and the two methyl carbons would be in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the range of 1690-1715 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and methyl groups, and C=N and C=C stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 135.16). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic fragments of the pyridine ring.

Synthetic Routes and Methodologies

The synthesis of 3,5-Dimethylpyridine-2-carboxaldehyde can be approached through two primary strategies: the oxidation of a suitable methyl-substituted precursor or the direct formylation of the 3,5-dimethylpyridine ring.

Route 1: Oxidation of 2,3,5-Trimethylpyridine

A plausible and widely used method for the synthesis of pyridine-2-carboxaldehydes is the oxidation of the corresponding 2-methylpyridine derivative.[2][3] Selenium dioxide (SeO₂) is a common reagent for this transformation, as it can selectively oxidize a methyl group adjacent to a nitrogen atom in a heterocyclic ring.[4][5]

Caption: Proposed synthesis of 3,5-Dimethylpyridine-2-carboxaldehyde via oxidation.

Experimental Protocol (Proposed):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5-trimethylpyridine in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Reagent Addition: Add a stoichiometric amount of selenium dioxide to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the selenium byproduct. The filtrate can be neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Dioxane or aqueous acetic acid are often used for selenium dioxide oxidations to ensure the solubility of both the substrate and the reagent.

-

Temperature: Reflux temperatures are typically required to achieve a reasonable reaction rate for the oxidation of methyl groups.

-

Work-up: The acidic work-up followed by neutralization is crucial for removing the selenium byproducts and isolating the desired aldehyde.

Route 2: Vilsmeier-Haack Formylation of 3,5-Dimethylpyridine

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction involves the use of a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1][8]

Caption: Proposed synthesis of 3,5-Dimethylpyridine-2-carboxaldehyde via Vilsmeier-Haack formylation.

Experimental Protocol (Proposed):

-

Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for a specified time to allow for the formation of the Vilsmeier reagent.

-

Substrate Addition: Add 3,5-dimethylpyridine to the freshly prepared Vilsmeier reagent.

-

Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice. Neutralize the solution with a base, such as sodium hydroxide or sodium carbonate, until the product precipitates.

-

Purification: Collect the precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

Reagent Preparation: The Vilsmeier reagent is highly reactive and is therefore prepared in situ at low temperatures to control its formation and prevent decomposition.

-

Reaction Temperature: The temperature of the formylation step is a critical parameter that needs to be optimized to achieve a good yield and minimize side reactions.

-

Aqueous Work-up: The hydrolysis of the intermediate iminium salt to the final aldehyde product occurs during the aqueous work-up.

Applications in Drug Development

Substituted pyridine-2-carboxaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules. Their utility stems from the reactivity of the aldehyde group, which can readily undergo various transformations to introduce diverse functional groups and build complex molecular scaffolds.

Synthesis of Thiosemicarbazones

One of the most significant applications of pyridine-2-carboxaldehydes in medicinal chemistry is in the synthesis of thiosemicarbazones. These compounds are formed by the condensation of the aldehyde with thiosemicarbazide. Pyridine-2-carboxaldehyde thiosemicarbazones and their derivatives have been extensively studied for their potent and diverse biological activities, including antitumor, antiviral, and antibacterial properties.[2][9][10][11][12] The mechanism of action of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes, such as ribonucleotide reductase, an important target in cancer therapy.[12]

As Scaffolds for Novel Therapeutics

The 3,5-dimethylpyridine-2-carboxaldehyde scaffold can be utilized to generate libraries of compounds for high-throughput screening. The aldehyde functionality serves as a convenient handle for derivatization through reactions such as:

-

Reductive amination: To introduce various amine functionalities.

-

Wittig reaction: To form carbon-carbon double bonds.

-

Grignard and organolithium reactions: To introduce alkyl or aryl groups.

-

Oxidation: To form the corresponding carboxylic acid.

These transformations allow for the systematic modification of the molecule to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The pyridine nitrogen also offers a site for potential N-oxidation or quaternization, further expanding the chemical space for drug discovery.

Conclusion

3,5-Dimethylpyridine-2-carboxaldehyde, while not a commercially cataloged chemical, represents a promising and versatile building block for researchers in drug discovery and organic synthesis. The synthetic routes outlined in this guide, based on well-established chemical transformations, provide a practical framework for its preparation in a laboratory setting. The predicted properties and the known biological activities of related pyridine-2-carboxaldehyde derivatives underscore the potential of this compound as a key intermediate in the development of novel therapeutic agents. As a Senior Application Scientist, I encourage the exploration of this and other novel heterocyclic scaffolds to drive innovation in medicinal chemistry.

References

-

Ivonin, S. P., & Zozulya, Y. O. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. [Link]

-

Schubert, M., Limbach, H. H., & Elguero, J. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-920. [Link]

- Method for preparing vilsmeier reagent. (2020).

-

Dolphin, D., & Sivasothy, R. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Molecules, 25(8), 1858. [Link]

-

Biological Activities of Pyridine-2-Carbaldehyde Schiff Bases Derived from S-Methyl- and S-Benzyldithiocarbazate and Their Zinc(II) and Manganese(II) Complexes. Crystal Structure of the Manganese(II) Complex of Pyridine-2-Carbaldehyde S-Benzyldithiocarbazate. (2018). ResearchGate. [Link]

-

Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Schubert, M., Limbach, H. H., & Elguero, J. (2019). Synthesis of 15N-labelled 3,5-dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals, 62(14), 914-920. [Link]

- Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (1997).

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 35(20), 3672–3677. [Link]

-

Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. (2020). National Institutes of Health. [Link]

-

Zhang, X., Lei, L., You, Q., Zhang, A., & Xie, G. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society, 32(10), 3569-3571. [Link]

-

How can I perform a controlled oxidation of methyl aromatic groups using SeO2?. (2018). ResearchGate. [Link]

-

Schubert, M., Limbach, H. H., & Elguero, J. (2019). Synthesis of 15N labelled 3,5-dimethylpyridine. ResearchGate. [Link]

-

De, S., Kumar S K, A., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15879-15901. [Link]

-

Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl. (2013). SCIRP. [Link]

-

Selenium Dioxide (SeO2) Reagent and their Applications Part-1 |ChemOrgChem. (2024). YouTube. [Link]

-

Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of. (1993). PubMed. [Link]

-

HETEROCYCLES, Vol. (2011). HETEROCYCLES. [Link]

-

Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. (n.d.). Indian Journal of Chemistry. [Link]

-

3,5-Dimethylpyridine | C 7 H 9 N | MD Topology | NMR | X-Ray. (n.d.). ATB. [Link]

-

Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. (2015). DUT Open Scholar. [Link]

-

Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1996). Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry, 39(3), 680-687. [Link]

-

The use of selenium (IV) oxide to oxidize aromatic methyl groups. (2012). Emporia State University. [Link]

Sources

- 1. scirp.org [scirp.org]

- 2. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dspacep01.emporia.edu [dspacep01.emporia.edu]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 8. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Biological activity of complexes derived from pyridine-2-carbaldehyde thiosemicarbazone. Structure of - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 3,5-Dimethylpyridine-2-carboxaldehyde

This guide provides a comprehensive overview of scientifically robust methodologies for the synthesis of 3,5-Dimethylpyridine-2-carboxaldehyde, a key building block in the development of novel therapeutics and advanced materials. The synthetic strategies detailed herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers and drug development professionals a reliable resource for obtaining this versatile intermediate.

Introduction: The Significance of 3,5-Dimethylpyridine-2-carboxaldehyde

3,5-Dimethylpyridine-2-carboxaldehyde, also known as 3,5-lutidine-2-carboxaldehyde, belongs to the class of pyridine-2-carboxaldehydes. These compounds are of considerable importance in organic synthesis, serving as versatile precursors to a wide array of more complex molecules. The aldehyde functional group at the 2-position is a key reactive site, readily undergoing nucleophilic attack and condensation reactions. This reactivity is widely exploited in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Specifically, the unique substitution pattern of 3,5-dimethylpyridine-2-carboxaldehyde imparts distinct steric and electronic properties, making it a valuable synthon for targeted molecular design.

Strategic Overview: Synthetic Pathways from 3,5-Dimethylpyridine

The most logical and economically viable starting material for the synthesis of 3,5-Dimethylpyridine-2-carboxaldehyde is 3,5-dimethylpyridine, commonly known as 3,5-lutidine. From this precursor, two primary, well-established synthetic routes emerge, both of which leverage the activation of the pyridine ring via N-oxidation. This initial activation step is crucial as it facilitates the subsequent functionalization at the 2-position, which is otherwise challenging to achieve directly.

The two principal pathways are:

-

The Cyanation Route: This pathway involves the introduction of a cyano group at the 2-position of the pyridine ring, followed by its reduction to the aldehyde.

-

The Hydroxymethylation/Acetoxymethylation Route: This strategy focuses on the introduction of a hydroxymethyl group (or its acetate precursor) at the 2-position, which is then oxidized to the desired carboxaldehyde.

This guide will provide a detailed, step-by-step examination of both synthetic routes, including the underlying chemical principles, detailed experimental protocols, and a comparative analysis of their respective advantages and limitations.

Part I: The Foundational Step - N-Oxidation of 3,5-Dimethylpyridine

Both synthetic routes commence with the conversion of 3,5-dimethylpyridine to its corresponding N-oxide. This transformation is a cornerstone of pyridine chemistry, as the resulting N-oxide exhibits altered reactivity. The electron-donating nature of the N-oxide group activates the C2 and C4 positions of the pyridine ring towards electrophilic attack and facilitates nucleophilic substitution at these positions through intermediate adducts.

Mechanism of N-Oxidation

The N-oxidation of pyridines is typically achieved using a peroxy acid, which is often generated in situ from hydrogen peroxide and a carboxylic acid, such as acetic acid. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. This results in the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

Experimental Protocol: Synthesis of 3,5-Dimethylpyridine-N-oxide[1][2]

Materials:

-

3,5-Dimethylpyridine (3,5-Lutidine)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-35% solution)

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethylpyridine (1.0 eq) and glacial acetic acid (approx. 10 volumes).

-

With vigorous stirring, carefully add hydrogen peroxide (30-35% solution, 2.0-2.5 eq) portion-wise to the reaction mixture. The addition may be exothermic, and external cooling may be necessary to maintain the reaction temperature between 60-80°C.

-

Once the addition is complete, heat the reaction mixture to 80-90°C and maintain this temperature for 5-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a minimal amount of water and cool the solution in an ice bath. Carefully neutralize the solution by the slow addition of solid sodium carbonate until the pH is approximately 10.

-

Extract the aqueous solution with chloroform or dichloromethane (3 x volumes).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield 3,5-dimethylpyridine-N-oxide as a crystalline solid.

Data Summary: N-Oxidation of 3,5-Dimethylpyridine

| Parameter | Value | Reference |

| Starting Material | 3,5-Dimethylpyridine | [1][2] |

| Key Reagents | Hydrogen Peroxide, Acetic Acid | [1][2] |

| Reaction Time | 5-12 hours | [1][2] |

| Reaction Temp. | 80-90°C | [1][2] |

| Typical Yield | >95% | [1] |

| Product Form | White crystalline solid | [2] |

Part II: Pathway A - The Cyanation Route

This elegant and efficient route introduces the one-carbon aldehyde precursor in the form of a nitrile group. The cyanation of pyridine N-oxides is a well-established transformation that proceeds through an activated pyridinium intermediate.

Workflow for the Cyanation Route

Caption: Synthetic workflow for the Cyanation Route.

Step 2A: Synthesis of 2-Cyano-3,5-dimethylpyridine[3][4][5]

Mechanism Insight: This reaction proceeds via the initial activation of the N-oxide with an electrophilic reagent, such as dimethyl sulfate or dimethylcarbamoyl chloride, to form a highly reactive N-alkoxy or N-acyloxypyridinium salt. This intermediate is then susceptible to nucleophilic attack by the cyanide ion, preferentially at the 2-position. A subsequent elimination step rearomatizes the pyridine ring and yields the 2-cyanopyridine product.

Experimental Protocol (Adapted from a similar procedure for 2-picoline-1-oxide): [3]

Materials:

-

3,5-Dimethylpyridine-N-oxide

-

Dimethyl Sulfate ((CH₃)₂SO₄) or Dimethylcarbamoyl Chloride ((CH₃)₂NCOCl)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

-

Water

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Formation of the Pyridinium Salt: In a three-necked flask under an inert atmosphere (e.g., nitrogen), place 3,5-dimethylpyridine-N-oxide (1.0 eq). Carefully add dimethyl sulfate (1.0 eq) dropwise, maintaining the temperature between 80-90°C. After the addition is complete, heat the mixture at 90-100°C for 2 hours to ensure complete formation of the N-methoxy-3,5-dimethylpyridinium methyl sulfate salt. The molten salt should solidify upon cooling.

-

Cyanation: In a separate flask, prepare a solution of sodium cyanide (3.0 eq) in water. Cool this solution to 0°C in an ice bath.

-

Prepare a solution of the pyridinium salt from step 1 in water and add it dropwise to the cold cyanide solution over 2 hours, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Extract the reaction mixture with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-cyano-3,5-dimethylpyridine.

Step 3A: Reduction of 2-Cyano-3,5-dimethylpyridine to the Aldehyde

Mechanism Insight: The reduction of a nitrile to an aldehyde is typically achieved using a sterically hindered reducing agent that can deliver a single hydride equivalent to the nitrile carbon. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. It coordinates to the nitrile nitrogen, and subsequent hydride transfer forms an imine-aluminate complex. This intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to release the desired aldehyde.

Experimental Protocol:

Materials:

-

2-Cyano-3,5-dimethylpyridine

-

Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)

-

Anhydrous Toluene or Dichloromethane

-

Methanol

-

Hydrochloric Acid (1 M)

-

Diethyl Ether or Ethyl Acetate

Procedure:

-

Dissolve 2-cyano-3,5-dimethylpyridine (1.0 eq) in anhydrous toluene or dichloromethane in a flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.

-

Stir the reaction mixture at -78°C for 2-3 hours.

-

Quench the reaction by the slow, dropwise addition of methanol at -78°C.

-

Allow the mixture to warm to room temperature and then carefully add 1 M hydrochloric acid.

-

Stir the mixture vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. The crude aldehyde can be purified by flash chromatography to yield 3,5-dimethylpyridine-2-carboxaldehyde.

Part III: Pathway B - The Hydroxymethylation/Acetoxymethylation Route

This alternative route involves the introduction of an oxygenated C1 fragment at the 2-position, which is then oxidized to the aldehyde. This is often achieved via the Boekelheide rearrangement, which converts an α-picoline N-oxide into a 2-acetoxymethylpyridine derivative.

Workflow for the Hydroxymethylation/Acetoxymethylation Route

Caption: Synthetic workflow for the Hydroxymethylation Route.

Step 2B: Synthesis of 2-Acetoxymethyl-3,5-dimethylpyridine via Boekelheide Rearrangement[6][7][8]

Mechanism Insight: The Boekelheide rearrangement is a classic reaction of α-picoline N-oxides with acetic anhydride. The N-oxide oxygen attacks the acetic anhydride to form an N-acetoxy pyridinium intermediate. A base (which can be another molecule of the N-oxide or acetate) then deprotonates the α-methyl group, leading to a[4][4]-sigmatropic rearrangement. This rearrangement forms the 2-acetoxymethylpyridine product.

Experimental Protocol: [5]

Materials:

-

3,5-Dimethylpyridine-N-oxide

-

Acetic Anhydride (Ac₂O)

Procedure:

-

In a reaction vessel, heat acetic anhydride (approx. 10 volumes) to 90-100°C.

-

Add 3,5-dimethylpyridine-N-oxide (1.0 eq) portion-wise to the hot acetic anhydride.

-

After the addition is complete, heat the reaction mixture at reflux (approx. 130-140°C) for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully quench with water or a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

-

Wash the combined organic extracts with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure. The crude 2-acetoxymethyl-3,5-dimethylpyridine can be purified by distillation or chromatography.

Step 3B: Hydrolysis to 2-(Hydroxymethyl)-3,5-dimethylpyridine

Experimental Protocol:

Materials:

-

2-Acetoxymethyl-3,5-dimethylpyridine

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Methanol or Ethanol

-

Water

Procedure:

-

Dissolve 2-acetoxymethyl-3,5-dimethylpyridine (1.0 eq) in methanol or ethanol.

-

Add an aqueous solution of sodium hydroxide (1.5-2.0 eq).

-

Stir the mixture at room temperature or gently heat to 40-50°C for 1-3 hours until the hydrolysis is complete (monitored by TLC).

-

Remove the alcohol solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(hydroxymethyl)-3,5-dimethylpyridine.

Step 4B: Oxidation to 3,5-Dimethylpyridine-2-carboxaldehyde

Mechanism Insight: The selective oxidation of the primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice for the oxidation of benzylic and allylic alcohols. The reaction is a heterogeneous process that occurs on the surface of the MnO₂.

Experimental Protocol:

Materials:

-

2-(Hydroxymethyl)-3,5-dimethylpyridine

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane or Chloroform

Procedure:

-

Dissolve 2-(hydroxymethyl)-3,5-dimethylpyridine (1.0 eq) in dichloromethane or chloroform.

-

Add activated manganese dioxide (5-10 eq by weight) in one portion.

-

Stir the resulting suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad thoroughly with dichloromethane or chloroform.

-

Combine the filtrate and washings and remove the solvent under reduced pressure to afford 3,5-dimethylpyridine-2-carboxaldehyde. Purification can be achieved by chromatography if necessary.

Comparative Analysis of Synthetic Routes

| Feature | Cyanation Route | Hydroxymethylation/Acetoxymethylation Route |

| Reagents | Utilizes highly toxic cyanide salts. Requires a potent, moisture-sensitive reducing agent (DIBAL-H). | Employs more common and less acutely toxic reagents like acetic anhydride and MnO₂. |

| Reaction Conditions | Requires cryogenic temperatures (-78°C) for the reduction step. | Generally proceeds under milder conditions (room temperature to reflux). |

| Number of Steps | 3 steps from 3,5-dimethylpyridine. | 4 steps from 3,5-dimethylpyridine. |

| Scalability | Handling large quantities of cyanide and DIBAL-H can pose significant safety and operational challenges. | More amenable to large-scale synthesis due to safer reagents and milder conditions. |

| Atom Economy | Generally good, but the use of stoichiometric DIBAL-H is a drawback. | The Boekelheide rearrangement is atom-economical. The oxidation with MnO₂ is stoichiometric. |

Conclusion

The synthesis of 3,5-Dimethylpyridine-2-carboxaldehyde can be reliably achieved from 3,5-dimethylpyridine through two primary, multi-step synthetic pathways. Both the Cyanation Route and the Hydroxymethylation/Acetoxymethylation Route are viable and have been substantiated in the chemical literature.

For laboratory-scale synthesis where expediency may be a priority, the Cyanation Route offers a slightly shorter sequence. However, for process development and scale-up applications, the Hydroxymethylation/Acetoxymethylation Route is often preferred due to its use of safer, more manageable reagents and milder reaction conditions. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, available equipment, and safety protocols. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully synthesize this important chemical intermediate.

References

- CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google P

-

Recent trends in the chemistry of pyridine N-oxides - arkat usa. (URL: [Link])

-

The Direct Formation of 2-Cyano-4-amidopyridine via α α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide - ResearchGate. (URL: [Link])

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. (URL: [Link])

- CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google P

- US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine - Google P

-

Pyridine N-Oxide - Remote Oxidation And Rearrangement - ChemTube3D. (URL: [Link])

-

Pyridine N-Oxides - Baran Lab. (URL: [Link])

-

THE SELENIUM DIOXIDE OXIDATION OF 2,3- AND 3,4-DIMETHYLPYRIDINES. (URL: [Link])

-

Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC - NIH. (URL: [Link])

-

2-cyano-6-methylpyridine - Organic Syntheses Procedure. (URL: [Link])

-

Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide - ResearchGate. (URL: [Link])

-

Riley oxidation - Wikipedia. (URL: [Link])

-

Synthesis of 3,5-dimethyl-4-methoxy-2-hydroxymethylpyridine - PrepChem.com. (URL: [Link])

-

Oxidative rearrangement of 2′-hydroxychalcones having no substituent at the 3′- and 5′-positions with thallium(III) nitrate in methanol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

- CN103570617A - Preparation method of 3-cyano-pyridine N-oxide - Google P

-

Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - Semantic Scholar. (URL: [Link])

-

Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D. (URL: [Link])

-

Oxidising agent. (URL: [Link])

-

Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones - PubMed. (URL: [Link])

-

Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Effect of Support on Oxidative Esterification of 2,5-Furandiformaldehyde to Dimethyl Furan-2,5-dicarboxylate - MDPI. (URL: [Link])

-

Selenium dioxide (SeO 2 ) - Riley oxidation - AdiChemistry. (URL: [Link])

-

Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride... - ResearchGate. (URL: [Link])

-

PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (URL: [Link])

Sources

- 1. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]

- 2. Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Reactivity of the aldehyde group in 3,5-Dimethylpyridine-2-carboxaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3,5-Dimethylpyridine-2-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethylpyridine-2-carboxaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its unique electronic and steric properties, governed by the pyridine ring and flanking methyl groups, dictate the reactivity of the crucial aldehyde functionality. This guide provides a comprehensive exploration of the aldehyde group's reactivity, detailing its participation in a range of pivotal organic transformations. We delve into the causality behind experimental choices for key reactions, including nucleophilic additions, oxidations, and condensation reactions such as the Wittig reaction and Knoevenagel condensation. By synthesizing mechanistic insights with field-proven protocols, this document serves as an essential resource for professionals seeking to leverage this versatile building block in their research and development endeavors.

Introduction: The Strategic Importance of 3,5-Dimethylpyridine-2-carboxaldehyde

Heterocyclic aldehydes are foundational pillars in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Among these, 3,5-Dimethylpyridine-2-carboxaldehyde stands out as a versatile scaffold. The pyridine ring system is a prevalent feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The strategic placement of an aldehyde group at the C2 position, flanked by a methyl group at C3 and another at C5, creates a unique chemical environment that modulates its reactivity and provides a vector for extensive synthetic diversification.

This guide moves beyond a simple catalog of reactions. It aims to provide a deep, mechanistic understanding of why the aldehyde group in this specific molecule behaves as it does, offering insights that empower researchers to rationally design synthetic pathways and troubleshoot experimental challenges.

Synthesis and Molecular Architecture

The most direct route to 3,5-Dimethylpyridine-2-carboxaldehyde involves the selective oxidation of the C2-methyl group of a suitable precursor, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). While various methods exist for the oxidation of methylpyridines, reagents like selenium dioxide (SeO2) have been traditionally used, though newer, less toxic methods are continually being developed.[2] Another approach involves the nitrosation of a dimethylpyridine followed by oxidation of the 2-methyl group.[3]

The reactivity of the aldehyde is intrinsically linked to its molecular architecture:

-

Electronic Effects: The nitrogen atom in the pyridine ring is electronegative and exerts an electron-withdrawing inductive effect. This effect is transmitted through the aromatic system, rendering the carbonyl carbon of the aldehyde group more electrophilic and thus more susceptible to nucleophilic attack compared to a simple benzaldehyde.[4]

-

Steric Hindrance: The methyl group at the C3 position provides a degree of steric shielding to the aldehyde's carbonyl carbon. This can influence the rate of reaction and may favor the approach of smaller nucleophiles.

Core Reactivity: A Tour of Key Transformations

The aldehyde group is a hub of chemical reactivity, enabling a wide array of transformations. The following sections detail the most critical reactions, emphasizing the mechanistic rationale and practical considerations.

Nucleophilic Addition Reactions

Nucleophilic addition is the cornerstone of aldehyde chemistry. A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate.[5]

Caption: General mechanism of nucleophilic addition to the aldehyde.

-

Reduction to Alcohol: The aldehyde is readily reduced to the corresponding primary alcohol, (3,5-dimethylpyridin-2-yl)methanol. Standard reducing agents like sodium borohydride (NaBH4) in an alcoholic solvent are highly effective for this transformation. The choice of a mild reductant like NaBH4 is advantageous as it selectively reduces the aldehyde without affecting the pyridine ring.

-

Reaction with Organometallics: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) act as powerful carbon nucleophiles, attacking the aldehyde to form new carbon-carbon bonds. This reaction is fundamental for elaborating the carbon skeleton, leading to secondary alcohols after an acidic workup.

Oxidation to Carboxylic Acid

The aldehyde group can be easily oxidized to a carboxylic acid, yielding 3,5-dimethylpyridine-2-carboxylic acid. This transformation is a key step in the synthesis of many biologically active molecules, including matrix metalloproteinase (MMP) inhibitors.[6]

Protocol: Oxidation of 3,5-Dimethylpyridine-2-carboxaldehyde

-

Dissolution: Dissolve the aldehyde in a suitable solvent such as aqueous acetone or acetic acid. The choice of solvent ensures miscibility of both the organic substrate and the aqueous oxidant.

-

Oxidant Addition: Cool the solution in an ice bath to control the initial exotherm. Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromic acid. The slow addition is critical to prevent overheating and potential side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant. Acidify the mixture to precipitate the carboxylic acid product, which can then be isolated by filtration.

Knoevenagel Condensation

The Knoevenagel condensation is a powerful C=C bond-forming reaction between an aldehyde and a compound with an "active" methylene group (e.g., malononitrile, ethyl cyanoacetate).[7] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine itself.[8] The electron-withdrawing nature of the pyridine ring in 3,5-dimethylpyridine-2-carboxaldehyde enhances the electrophilicity of the aldehyde, making it an excellent substrate for this reaction.[8]

Caption: Mechanism of the Knoevenagel Condensation.

This reaction is instrumental in synthesizing α,β-unsaturated systems which are themselves versatile intermediates for further functionalization, for example, in the synthesis of functional polymers or therapeutic drugs.[9]

Wittig Reaction

The Wittig reaction provides an unparalleled method for converting aldehydes into alkenes with high regioselectivity.[10] The reaction involves a phosphonium ylide (a Wittig reagent), which acts as a nucleophile.[10]

Caption: The Wittig Reaction pathway.

The reaction's driving force is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide. The Wittig reaction is highly versatile and tolerates a wide range of functional groups, making it a cornerstone in the synthesis of complex molecules, including various heterocyclic compounds.[11][12]

Tabulated Summary of Key Reactions

| Reaction Type | Reagents & Conditions | Product Type | Typical Yield | Reference |

| Reduction | NaBH4, Methanol, 0°C to RT | Primary Alcohol | >90% | General Knowledge |

| Oxidation | KMnO4, Acetone/H2O, 0°C to RT | Carboxylic Acid | 70-85% | [2] |

| Knoevenagel | Malononitrile, Piperidine, Ethanol, Reflux | α,β-Unsaturated Nitrile | 85-95% | [7][8] |

| Wittig | Ph3P=CHR, THF, RT | Alkene | 60-90% | [10] |

| Grignard Add. | R-MgBr, THF, -78°C to RT; then H3O+ | Secondary Alcohol | 65-80% | [13] |

Applications in Drug Discovery & Materials Science

The synthetic handles provided by the reactions of 3,5-dimethylpyridine-2-carboxaldehyde are extensively utilized by medicinal chemists.

-

Anticancer and Anti-inflammatory Agents: The pyridine scaffold is a key component in many enzyme inhibitors. For instance, derivatives of dimethylpyridine carboxamides have been synthesized and evaluated as selective inhibitors of matrix metalloproteinase-13 (MMP-13), an enzyme implicated in osteoarthritis and cancer progression.[6] The aldehyde serves as a key precursor to the carboxamide functionality.

-

Antiviral Compounds: The Knoevenagel condensation products of substituted pyridines have been investigated for their potential biological activities, including antiviral properties.[14]

-

Catalysis: Pyridine-based ligands are ubiquitous in coordination chemistry. The aldehyde can be converted into imine- or amine-containing ligands capable of coordinating with metal ions, forming catalysts for various organic transformations.

Conclusion

The aldehyde group of 3,5-Dimethylpyridine-2-carboxaldehyde is a highly reactive and synthetically valuable functional group. Its reactivity is enhanced by the electronic properties of the pyridine ring, while being subtly modulated by steric factors. A thorough understanding of its participation in nucleophilic additions, oxidations, and condensation reactions is crucial for any scientist working in drug discovery or materials science. The ability to predictably transform this aldehyde into a diverse array of downstream products solidifies its role as a power-tool in the synthetic chemist's arsenal, enabling the efficient construction of novel and complex molecular architectures.

References

- Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.

-

Ibragimov, A. G., et al. (2021). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Molecules, 26(15), 4485. Available at: [Link]

-

Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

-

Urošević, J., et al. (2021). Optimization of the reaction conditions of the synthesis of 2,3,5-trimethylpyridine from 3-amino-2-methylpropenal and methylethylketone. Journal of the Serbian Chemical Society. Available at: [Link]

-

Oxford Academic. (2023). Applications of the Wittig reaction in the synthesis of heterocyclic and carbocyclic compounds. Retrieved from [Link]

-

Schubert, M., et al. (2019). Synthesis of 15N‐labelled 3,5‐dimethylpyridine. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

-

ACS Publications. (2024). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

-

Heron, B. M. (n.d.). HETEROCYCLES FROM INTRAMOLECULAR WITTIG, HORNER AND WADSWORTH-EMMONS REACTIONS. Retrieved from [Link]

-

ACS Omega. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

-

ADDI & Cassia. (n.d.). Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. Retrieved from [Link]

-

Office of Scientific and Technical Information. (n.d.). Microwave-Assisted CH Oxidation of Methylpyridylheteroarenes via a Kornblum-Type Reaction. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis of 15N labelled 3,5‐dimethylpyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Química Organica.org. (n.d.). Nucleophilic substitution reactions in pyridine. Retrieved from [Link]

-

MDPI. (n.d.). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 3,5-dimethylpyridine-N-oxide.

-

ChemTube3D. (n.d.). Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde. Retrieved from [Link]

-

ACS Publications. (n.d.). The Wittig Synthesis. I. Use of Certain Aliphatic Aldehydes As Intermediates in the Synthesis of Olefins. Retrieved from [Link]

-

eScholarship.org. (2023). Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o‑Quinone Methides: A Four-Component Reaction. Retrieved from [Link]

-